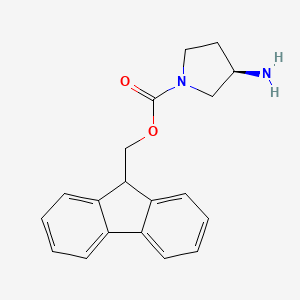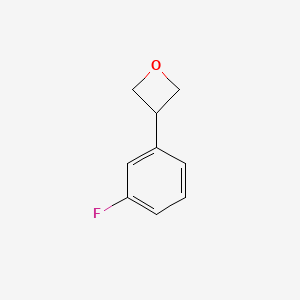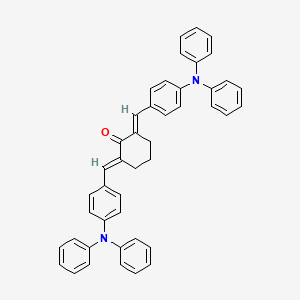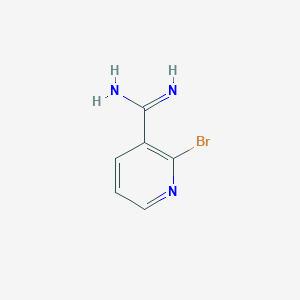
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the following steps:
Fmoc Protection: The amino group of 3-aminopyrrolidine-1-carboxylate is protected using 9H-fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired Fmoc-protected amino acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as crystallization and large-scale chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Substitution: The free amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles can be used in the presence of a base to form substituted derivatives.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields 3-aminopyrrolidine-1-carboxylate.
Substituted Derivatives: Depending on the electrophile used, various substituted products can be obtained.
Aplicaciones Científicas De Investigación
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal.
Bioconjugation: Used in the preparation of bioconjugates for studying protein-protein interactions.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein functions.
Mecanismo De Acción
The primary mechanism of action of 9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process and can be selectively removed under basic conditions, allowing for subsequent reactions to occur. This selective protection and deprotection enable the stepwise assembly of peptides.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-fluoren-9-ylmethyl (2R,3R)-3-tert-butoxy-1-hydroxybutan-2-ylcarbamate
- 9H-fluoren-9-ylmethyl (2R,3R)-1,3-dihydroxy-2-butanylcarbamate
Uniqueness
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal.
Propiedades
Fórmula molecular |
C19H20N2O2 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl (3R)-3-aminopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O2/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12,20H2/t13-/m1/s1 |
Clave InChI |
BCWKNNDZLLBHEG-CYBMUJFWSA-N |
SMILES isomérico |
C1CN(C[C@@H]1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)

![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)


![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)







